molecular formula C24H27N5O3 B11242913 2-[4-(4-methoxybenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine

2-[4-(4-methoxybenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine

Cat. No.: B11242913
M. Wt: 433.5 g/mol
InChI Key: ABNHUCQHFJPNKI-UHFFFAOYSA-N
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Description

    Reagents: 4-methoxybenzoyl chloride, piperazine derivative

    Conditions: The reaction is performed under reflux conditions in an organic solvent.

  • Step 3: Formation of Pyrimidine Ring

      Reagents: 4-methoxyphenylamine, 6-methylpyrimidine-4-amine

      Conditions: The reaction is carried out in a polar solvent such as ethanol, with a catalyst like palladium on carbon.

  • Industrial Production Methods

    Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 2-[4-(4-methoxybenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the methoxybenzoyl group. The final step involves the formation of the pyrimidine ring.

    • Step 1: Preparation of Piperazine Derivative

        Reagents: Piperazine, 4-methoxybenzoyl chloride

        Conditions: The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed.

    Chemical Reactions Analysis

    Types of Reactions

      Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

      Reduction: Reduction reactions can target the carbonyl group in the methoxybenzoyl moiety, converting it to an alcohol.

      Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

    Common Reagents and Conditions

      Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

      Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

      Substitution: Reagents like nitric acid for nitration or bromine for halogenation, typically in the presence of a catalyst like iron(III) chloride.

    Major Products

      Oxidation: Quinone derivatives.

      Reduction: Alcohol derivatives.

      Substitution: Nitro or halogenated derivatives.

    Scientific Research Applications

    2-[4-(4-methoxybenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine has several applications in scientific research:

      Chemistry: Used as a building block for the synthesis of more complex molecules.

      Biology: Investigated for its potential as a ligand in receptor binding studies.

      Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

      Industry: Utilized in the development of new materials with specific properties.

    Mechanism of Action

    The mechanism of action of 2-[4-(4-methoxybenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

    Comparison with Similar Compounds

    Similar Compounds

    • 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
    • 4-(4-methoxyphenyl)piperazin-1-yl derivatives

    Uniqueness

    2-[4-(4-methoxybenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

    Properties

    Molecular Formula

    C24H27N5O3

    Molecular Weight

    433.5 g/mol

    IUPAC Name

    [4-[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-(4-methoxyphenyl)methanone

    InChI

    InChI=1S/C24H27N5O3/c1-17-16-22(26-19-6-10-21(32-3)11-7-19)27-24(25-17)29-14-12-28(13-15-29)23(30)18-4-8-20(31-2)9-5-18/h4-11,16H,12-15H2,1-3H3,(H,25,26,27)

    InChI Key

    ABNHUCQHFJPNKI-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC)NC4=CC=C(C=C4)OC

    Origin of Product

    United States

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